PF-06282999 inhibits MPO through a covalent, irreversible mechanism []. This is consistent with its classification as a mechanism-based inactivator. The inhibition is dependent on MPO catalysis, meaning that PF-06282999 likely acts as a substrate for MPO, which converts it into a reactive intermediate. This reactive intermediate then covalently binds to the enzyme's active site, leading to irreversible inactivation [].
PF-06282999 is primarily investigated for its potential in treating cardiovascular diseases [, ].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: